tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate

Medicinal Chemistry Lead Optimization Kinase Inhibitors

tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate (CAS 2060048-97-5) is a bifunctional chemical building block belonging to the class of Boc-protected cyclohexyl anilines. Its structure integrates a tert-butyl carbamate (Boc) protecting group with a 2-amino-3,5-difluorophenyl moiety attached at the meta (3-) position of a cyclohexyl ring.

Molecular Formula C17H24F2N2O2
Molecular Weight 326.4 g/mol
Cat. No. B13202889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate
Molecular FormulaC17H24F2N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C(=CC(=C2)F)F)N
InChIInChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-12-6-4-5-10(7-12)13-8-11(18)9-14(19)15(13)20/h8-10,12H,4-7,20H2,1-3H3,(H,21,22)
InChIKeyCPUSBZGKDHDOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate: A Meta-Substituted, Difluorinated Aniline Building Block for Kinase and GPCR-Focused Libraries


tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate (CAS 2060048-97-5) is a bifunctional chemical building block belonging to the class of Boc-protected cyclohexyl anilines. Its structure integrates a tert-butyl carbamate (Boc) protecting group with a 2-amino-3,5-difluorophenyl moiety attached at the meta (3-) position of a cyclohexyl ring . With the molecular formula C17H24F2N2O2 and a molecular weight of 326.4 g/mol, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinases and G-protein coupled receptors (GPCRs) . Its key structural feature is the specific 3-substitution pattern on the cyclohexyl ring, which distinguishes it from the more common 4-substituted regioisomer and imparts a distinct spatial orientation for the pendant aniline group.

Why Generic Substitution of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate Fails: Regioisomeric and Electronic Control in Lead Optimization


Generic substitution with a 4-substituted analog or non-fluorinated variant is not viable for programs dependent on the precise three-dimensional projection of the aniline nitrogen. The 3-position attachment on the cyclohexyl ring creates a unique dihedral angle between the aromatic and aliphatic rings, which directly influences the vector of the key 2-amino group . The 3,5-difluoro substitution pattern on the phenyl ring profoundly modulates the aniline's basicity (pKa) and metabolic susceptibility compared to non-fluorinated or mono-fluorinated counterparts, which are class-level effects well-documented in medicinal chemistry [1]. Replacing this intermediate with a close analog risks losing a specific binding interaction, altering the compound's pharmacokinetic profile, or introducing undesired metabolic liabilities, potentially invalidating an entire lead optimization series.

Quantitative Differentiation Evidence: tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate vs. Close Analogs


Regioisomeric Purity: The 3-Position vs. 4-Position Attachment Defines a Unique Exit Vector for Amine-Focused Lead Optimization

The target compound is the 3-substituted regioisomer (CAS 2060048-97-5), whereas the 4-substituted regioisomer (CAS 2059935-29-2) is the most commonly encountered alternative . The difference in substitution pattern alters the spatial orientation of the 2-amino-3,5-difluorophenyl group relative to the Boc-protected amine. While direct biological comparison data are not publicly available, the regioisomeric assignment is confirmed by the SMILES notation, and the commercially available purity is specified at 95% for both compounds .

Medicinal Chemistry Lead Optimization Kinase Inhibitors

Electronic Modulation: 3,5-Difluoro Substitution Reduces Aniline Basicity and Alters Metabolic Susceptibility Compared to Non-Fluorinated Analogs

The presence of two fluorine atoms at the 3- and 5-positions of the aniline ring significantly reduces the pKa of the aniline nitrogen compared to the non-fluorinated analog. A systematic study of difluorinated saturated heterocyclic amines in drug discovery demonstrated that the introduction of fluorine atoms on the aromatic ring lowers amine basicity by approximately 1-2 pKa units and increases lipophilicity (logP) by 0.5-1.0 units, depending on the specific scaffold [1]. While direct measurement data for this specific compound are not publicly available, the 3,5-difluoro substitution pattern is a well-established strategy to modulate the ADME properties of aniline-containing drug candidates.

Drug Metabolism Physicochemical Properties Fluorine Chemistry

Boc-Protected Amine: Orthogonal Deprotection Selectivity vs. N-Linked Analogs Lacking the Carbamate

The target compound features a Boc-protected cyclohexylamine, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the aniline group. In contrast, the analog N-cyclohexyl-3,5-difluoroaniline (CAS 1021023-13-1) lacks this protecting group, making it unsuitable for synthetic sequences requiring orthogonal protection [1]. The Boc group can be selectively removed in the presence of other acid-sensitive functionalities, a key requirement for complex multi-step syntheses [2].

Synthetic Chemistry Protecting Groups Building Blocks

Conformational Restriction: Cyclohexyl Ring Provides Greater Rigidity than Piperidine Analogs, Enhancing Target Selectivity Potential

The cyclohexyl ring in the target compound provides a conformationally restricted scaffold compared to piperidine-based analogs. While a direct piperidine analog (tert-butyl 4-(2-amino-3,5-difluorophenyl)piperidine-1-carboxylate) may exist, the cyclohexyl ring has a larger van der Waals volume (approximately 12 ų larger for the chair conformation) and lacks the basic nitrogen of piperidine, eliminating potential off-target interactions with aminergic receptors [1]. The increased conformational restriction can lead to improved selectivity profiles in kinase inhibitor programs, as documented for tetrasubstituted cyclohexyl compounds in PIM kinase inhibition [2].

Conformational Analysis Drug Design Selectivity

Optimal Application Scenarios for tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring a Specific Aniline Exit Vector

In structure-based drug design programs targeting kinases (e.g., PIM, JAK, or BTK families), the 3-substitution pattern on the cyclohexyl ring provides a unique exit vector for the aniline group that is geometrically distinct from the more common 4-substituted regioisomer. This compound should be prioritized when molecular modeling suggests that the 3-position attachment can engage a specific binding pocket or avoid a steric clash that would occur with the 4-position analog [1]. The 3,5-difluoro substitution further modulates the electron density on the aniline ring, potentially enhancing binding affinity through polar-π interactions or by fine-tuning the pKa of the aniline nitrogen for optimal hydrogen bonding [2].

Multi-Step Parallel Synthesis Requiring Orthogonal Protection of the Cyclohexylamine

The Boc protecting group on the cyclohexylamine nitrogen is orthogonal to the free aniline group, enabling chemists to selectively functionalize the aniline while the cyclohexylamine remains protected. This is essential for library synthesis where the aniline is elaborated first (e.g., through amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling), followed by Boc deprotection to reveal the cyclohexylamine for a final diversification step. Analogs lacking the Boc group (such as N-cyclohexyl-3,5-difluoroaniline) are incompatible with this synthetic strategy [1].

CNS Drug Discovery Programs Benefiting from Reduced Aniline Basicity

The 3,5-difluoro substitution on the aniline ring reduces its basicity, a class-level effect that has been systematically quantified for difluorinated heterocyclic amines [1]. This reduction in basicity can improve passive membrane permeability and reduce P-glycoprotein (P-gp) efflux, both of which are critical for achieving sufficient CNS exposure. Researchers developing CNS-penetrant kinase inhibitors or GPCR modulators should select this difluorinated intermediate over non-fluorinated analogs to enhance the likelihood of achieving brain exposure and avoiding hERG-related cardiotoxicity [1].

Selectivity-Driven Programs Where Aminergic Off-Target Activity Must Be Minimized

The cyclohexyl scaffold lacks the basic ring nitrogen present in piperidine analogs, eliminating a potential source of off-target binding to aminergic receptors (e.g., dopamine, serotonin, and adrenergic receptors). This structural feature is particularly valuable in kinase inhibitor programs, where piperidine-containing compounds have been shown to exhibit off-target pharmacology [1]. By choosing the cyclohexyl-based intermediate, medicinal chemists can reduce the risk of polypharmacology and streamline the selectivity profiling cascade, focusing resources on the most promising lead series [1].

Quote Request

Request a Quote for tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.